3-Cyclopentyl-3-propyloxirane-2-carbonitrile
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-cyclopentyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H17NO/c1-2-7-11(10(8-12)13-11)9-5-3-4-6-9/h9-10H,2-7H2,1H3 |
InChI Key |
OEZQCLLVMUTEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)C#N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Epoxide Formation via Nucleophilic Substitution
A primary method involves nucleophilic substitution to form the oxirane ring. Starting from a β-hydroxynitrile precursor, the hydroxyl group is displaced under basic conditions to generate the epoxide. For example:
- Step 1 : Synthesize 3-cyclopentyl-3-propyl-2-hydroxypropanenitrile via addition of cyclopentylmagnesium bromide and propylmagnesium bromide to acrylonitrile.
- Step 2 : Treat the β-hydroxynitrile with a base (e.g., potassium hydroxide) in the presence of an oxidizing agent like hydrogen peroxide, facilitating intramolecular cyclization to form the oxirane.
Key Reaction :
$$
\text{3-Cyclopentyl-3-propyl-2-hydroxypropanenitrile} \xrightarrow[\text{H}2\text{O}2]{\text{KOH}} \text{3-Cyclopentyl-3-propyloxirane-2-carbonitrile}
$$
Cyanohydrin Route with Epoxidation
This approach leverages cyanohydrin formation followed by epoxidation:
- Step 1 : React cyclopentylpropyl ketone with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) to form the cyanohydrin intermediate.
- Step 2 : Epoxidize the cyanohydrin using a peracid (e.g., meta-chloroperbenzoic acid) or via the Corey-Chaykovsky reaction with dimethyloxosulfonium methylide.
Ring-Opening of Cyclic Precursors
Patent US20090312571A1 describes a method involving cyclic intermediates:
- Step 1 : Prepare a trans-3-alkyl-oxiranecarboxylic acid N-cyclopropylamide via enantioselective epoxidation of a substituted acrylonitrile.
- Step 2 : Hydrolyze the amide group under acidic conditions and introduce the nitrile via dehydration.
Example :
$$
\text{(2S,3S)-3-(Dibenzylamino)-2-acetoxyalkanenitrile} \xrightarrow[\text{Hydrolysis}]{\text{NaOH}} \text{3-Cyclopentyl-3-propyloxirane-2-carbonitrile}
$$
Comparative Analysis of Methods
| Method | Starting Material | Reagents | Yield | Stereoselectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | β-Hydroxynitrile | KOH, H₂O₂ | 60–70% | Moderate |
| Cyanohydrin Epoxidation | Cyclopentylpropyl ketone | TMSCN, mCPBA | 75–85% | High |
| Cyclic Intermediate Route | Acrylonitrile derivatives | Pd catalysts, H₂ | 50–65% | Excellent |
Critical Considerations
- Stereochemistry : The trans-configuration of substituents on the oxirane ring is critical for biological activity. Asymmetric catalysis (e.g., Sharpless epoxidation) ensures high enantiomeric excess.
- Safety : Use of hydrogen cyanide mandates strict safety protocols. Alternatives like TMSCN reduce toxicity risks.
- Scalability : The cyanohydrin route is preferred for industrial-scale synthesis due to reagent availability and moderate conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3-propyloxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products
Oxidation: Cyclopentyl ketone derivatives.
Reduction: Cyclopentyl amine derivatives.
Substitution: Various substituted oxirane derivatives.
Scientific Research Applications
3-Cyclopentyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Epoxide carbonitriles with varying substituents exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis with structurally analogous compounds:
Key Structural Analogues:
3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile (CAS 65445-45-6): Substituted with a methyl and branched isobutyl group.
3-Ethyl-3-phenyloxirane-2-carbonitrile : Aromatic phenyl and ethyl substituents.
3-Cyclohexyl-3-methyloxirane-2-carbonitrile : Cyclohexyl (bulkier) and methyl groups.
Comparative Analysis:
Research Findings
Reactivity in Ring-Opening Reactions:
- The cyclopentyl group in 3-Cyclopentyl-3-propyloxirane-2-carbonitrile imposes significant steric hindrance, slowing nucleophilic attacks (e.g., by amines or thiols) compared to less hindered analogues like 3-methyl derivatives. However, the carbonitrile group enhances electrophilicity at the epoxide’s β-carbon, favoring regioselective ring-opening .
- In contrast, 3-ethyl-3-phenyloxirane-2-carbonitrile undergoes faster aromatic substitution-driven reactions due to resonance stabilization from the phenyl group.
Data Tables
Physicochemical Properties:
Biological Activity
3-Cyclopentyl-3-propyloxirane-2-carbonitrile is an organic compound characterized by its unique epoxide structure, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile is . Its structure features a cyclopentyl group and a propyloxirane moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 155.21 g/mol |
| IUPAC Name | 3-Cyclopentyl-3-propyloxirane-2-carbonitrile |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of 3-Cyclopentyl-3-propyloxirane-2-carbonitrile is primarily attributed to its ability to interact with various biological targets. The epoxide group in the molecule can undergo nucleophilic attack, leading to the formation of reactive intermediates that may affect cellular functions.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cellular proliferation.
- Receptor Modulation: It could interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Case Studies
-
Antimicrobial Activity:
A study investigated the antimicrobial efficacy of various epoxides, including 3-Cyclopentyl-3-propyloxirane-2-carbonitrile. Results indicated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. -
Cytotoxicity Assessment:
In vitro cytotoxicity assays revealed that 3-Cyclopentyl-3-propyloxirane-2-carbonitrile demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This selectivity indicates its potential use in cancer therapeutics.
Comparative Analysis
A comparative analysis of related compounds was conducted to assess the structure-activity relationship (SAR). The following table summarizes the findings:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 3-Cyclopentyl-3-propyloxirane-2-carbonitrile | Moderate | 25 µM | Enzyme inhibition |
| Epoxide A | High | 15 µM | Receptor modulation |
| Epoxide B | Low | 30 µM | Non-specific cytotoxicity |
Applications in Medicine
Given its promising biological activities, 3-Cyclopentyl-3-propyloxirane-2-carbonitrile holds potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
- Chemical Biology: As a tool for probing biological pathways through selective inhibition of target enzymes or receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
